2H-Thiete-1,1-dioxide
Overview
Description
2H-Thiete-1,1-dioxide is a heterocyclic sulfur-containing compound that has garnered interest due to its unique chemical properties and potential applications in organic synthesis. The compound is characterized by the presence of a sulfur dioxide moiety within a five-membered ring structure, which imparts significant strain and reactivity to the molecule .
Synthesis Analysis
The synthesis of 2H-thiete-1,1-dioxides has been explored through various methods. One approach involves the [2+2] annulation of sulfonyl chlorides with dialkyl acetylenedicarboxylates, mediated by pyridine, to yield highly strained bifunctionalized 2H-thiete-1,1-dioxides . Another innovative method is the [1+1+1+1+1+1] annulation process, which utilizes rongalite as a tethered C-S synthon for constructing tetrahydro-2H-thiopyran 1,1-dioxides .
Molecular Structure Analysis
The molecular structure of related sulfur dioxide-containing heterocycles has been determined using various techniques, including single-crystal X-ray diffraction. For instance, the structure of 2-thia-1,3,5-triaza-7-phosphaadamantane 2,2-dioxide has been elucidated, revealing its crystalline form and dimensions . Ab initio and density functional studies have also been conducted to understand the structural changes in similar compounds, such as 1,2-benzisothiazol-3-(2H)-thione-1,1-dioxide, upon conversion to a nitranion .
Chemical Reactions Analysis
2H-Thiete-1,1-dioxides participate in various chemical reactions due to their strained and reactive nature. Cycloaddition reactions, for example, have been observed with 2H-benzo[b]thiete, which reacts with thiocarbonyl compounds to form spiro compounds through [8π + 2π] cycloaddition reactions . Thiophene 1,1-dioxides, which share a similar sulfone moiety, are known to undergo Diels-Alder reactions and serve as dienophiles, 1,3-dipolarophiles, and Michael acceptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2H-thiete-1,1-dioxides and related compounds have been studied through various spectroscopic and theoretical methods. NMR spectroscopy has been used to analyze the proton spectra and conformations of thietane-1,1-dioxide, suggesting a planar structure or two rapidly interconverting conformers . Additionally, the optoelectronic properties of thiophene 1,1-dioxides can be tuned by introducing different substituents, which can significantly affect their reduction potentials .
Scientific Research Applications
1. Magnetic Resonance Studies
2H-Thiete-1,1-dioxide has been extensively studied in the field of magnetic resonance. Fronza et al. (1973) measured all C-H and H-H coupling constants of thiete-1, 1-dioxide from 13C, 1H, and 13C satellite spectra, and performed sign determinations using tickling and triple resonance experiments (Fronza, Gamba, Mondelli, & Pagani, 1973). Additionally, Hansen and Led (1981) conducted 1H, 2H, and 13C NMR studies on cyclobutene and isotopically enriched species, leading to the determination of coupling constants in compounds like thiete 1,1-dioxide (Hansen & Led, 1981).
2. Chemical Synthesis and Reactivity
The compound has been a subject of interest in chemical synthesis. Sun, Zhang, and Xu (2022) reported on the direct synthesis of highly strained bifunctionalized dialkyl 2H-thiete-2,3-dicarboxylate 1,1-dioxides, providing insights into new methods of synthesis (Sun, Zhang, & Xu, 2022). Moreover, research by Baumann et al. (2020) showed that thiete dioxide units can be used as a template for the functionalization and formation of axially chiral molecules and macrocyclic ring systems (Baumann et al., 2020).
3. Photoelectron and Electron Transmission Spectroscopy
Martin et al. (1986) conducted studies on thietane 1,1-dioxide, thiete 1,1-dioxide, and related compounds, using photoelectron spectra and electron transmission spectra. This research provides valuable information on the electronic properties and reactivity of these compounds (Martin et al., 1986).
4. Oxidation and Ring-Contraction Studies
Nakayama and Kamiyama (1992) explored the oxidation of congested thiophene 1,1-dioxides, yielding epoxides and ring-contracted thiete 1,1-dioxides. This study provides insights into the chemical behavior and potential applications of thiete 1,1-dioxides in synthetic chemistry (Nakayama & Kamiyama, 1992).
Safety And Hazards
When handling 2H-Thiete-1,1-dioxide, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
The current method of synthesizing 2H-Thiete-1,1-dioxide is an efficient strategy for direct synthesis of highly strained bifunctionalized 2H-thiete 1,1-dioxide derivatives from readily available starting materials . This suggests potential for further exploration and optimization of this synthesis method.
properties
IUPAC Name |
2H-thiete 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2S/c4-6(5)2-1-3-6/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHFISYHXDUGDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80223159 | |
Record name | 2H-Thiete-1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80223159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Thiete-1,1-dioxide | |
CAS RN |
7285-32-7 | |
Record name | 2H-Thiete-1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007285327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiete sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Thiete-1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80223159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Thiete-1,1-dioxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96C2EB7M2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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